molecular formula C11H11N3O3 B1478612 2-(3-cyclopropyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid CAS No. 2098097-04-0

2-(3-cyclopropyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid

Cat. No.: B1478612
CAS No.: 2098097-04-0
M. Wt: 233.22 g/mol
InChI Key: UYLORTUNNYJDOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(3-cyclopropyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of “this compound” is not explicitly mentioned in the available resources .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are not explicitly mentioned in the available resources .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the available resources .

Scientific Research Applications

Synthesis and Chemical Reactions

The compound 2-(3-cyclopropyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid is involved in various synthetic routes and chemical reactions, contributing to the development of new chemical entities with potential applications in pharmaceuticals and materials science. Research has explored its role in the synthesis of diverse imidazo[4,5-b]pyridine derivatives, highlighting its versatility and utility in organic chemistry.

One study describes the synthesis of 1-(1,3-dialkyl-2-oxo-2,3-dihydro-1H-imidazo-[4,5-b]pyridin-5-yl)-5-oxopyrrolidine-3-carboxylic acids, demonstrating the compound's involvement in the creation of complex molecules through nitration, alkylation, and reaction with itaconic acid. This process exemplifies its utility in synthesizing novel compounds with potential biological activities (Smolyar et al., 2007).

Furthermore, the compound has been utilized in studies focused on halogenation reactions, illustrating its reactivity towards chlorination and bromination, leading to the formation of halogenated derivatives. Such reactions expand the chemical diversity of imidazo[4,5-b]pyridin-2-one derivatives, opening new pathways for the development of molecules with enhanced properties and potential applications (Yutilov et al., 2005).

Molecular Rearrangements and Novel Derivatives

Research has also explored the molecular rearrangements involving this compound, leading to the discovery of new indole and imidazolinone derivatives. Such transformations underscore the compound's role in enabling unexpected chemical pathways and contributing to the synthetic toolbox for creating heterocyclic compounds with potential pharmacological activities (Klásek et al., 2007).

Moreover, studies involving the pseudo-Michael reaction of imidazol-2-amines with this compound have led to the synthesis of imidazo[1,2-a]pyrimidines, demonstrating its utility in generating diverse heterocyclic systems that could serve as key intermediates in pharmaceutical synthesis (Kaczor et al., 2013).

Luminescence and Biological Activity

Additionally, the synthesis of luminescent fused imidazole bicyclic acetic esters showcases the potential application of this compound in materials science, particularly in the development of new luminescent materials. This research highlights its role in advancing the design and synthesis of compounds with novel optical properties (Veltri et al., 2020).

Safety and Hazards

The safety and hazards associated with “2-(3-cyclopropyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid” are not explicitly mentioned in the available resources .

Future Directions

The future directions for research on “2-(3-cyclopropyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid” are not explicitly mentioned in the available resources .

Properties

IUPAC Name

2-(3-cyclopropyl-2-oxoimidazo[4,5-b]pyridin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c15-9(16)6-13-8-2-1-5-12-10(8)14(11(13)17)7-3-4-7/h1-2,5,7H,3-4,6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYLORTUNNYJDOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3=C(C=CC=N3)N(C2=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-cyclopropyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid
Reactant of Route 2
2-(3-cyclopropyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid
Reactant of Route 3
Reactant of Route 3
2-(3-cyclopropyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid
Reactant of Route 4
2-(3-cyclopropyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
2-(3-cyclopropyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(3-cyclopropyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.